2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine acetamide class, characterized by a bicyclic heteroaromatic core modified with diverse substituents. Its structure includes:
- A 5-tert-butyl group (enhancing steric bulk and hydrophobicity).
- 2-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine scaffold (influencing electronic and steric properties).
- A sulfanyl bridge at position 7, linking to an acetamide moiety with a 4-methoxyphenyl substituent (modulating solubility and target interactions).
Properties
Molecular Formula |
C26H28N4O2S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O2S/c1-17-24(18-9-7-6-8-10-18)25-28-21(26(2,3)4)15-23(30(25)29-17)33-16-22(31)27-19-11-13-20(32-5)14-12-19/h6-15H,16H2,1-5H3,(H,27,31) |
InChI Key |
KWKSHCPKPJNKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Biselectrophiles with 3-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 1,3-biselectrophilic compounds (e.g., β-ketoesters or malononitrile derivatives) and 3-aminopyrazoles. For this compound, 3-amino-5-tert-butyl-2-methyl-1-phenylpyrazole serves as the nucleophilic component.
Reaction Conditions :
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (80–120°C)
-
Catalyst: None required (base-mediated in some cases)
Example Protocol :
Chlorination at Position 7
The 7-hydroxyl group of the pyrimidinone intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃) to enable subsequent nucleophilic substitution.
Reaction Conditions :
-
Reagents: POCl₃ (5.0 equiv), catalytic DMF
-
Temperature: 80–100°C
-
Time: 4–6 hours
Procedure :
-
Suspend 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in POCl₃.
-
Add DMF (0.1 equiv) and heat at 90°C for 5 hours.
-
Quench with ice-water and extract with dichloromethane.
-
Purify 7-chloro-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine via column chromatography (Yield: 75–82%).
Introduction of the Sulfanyl Group
Nucleophilic Substitution with Thiols
The 7-chloro intermediate undergoes sulfanylation using a thiol nucleophile. For this compound, 2-mercapto-N-(4-methoxyphenyl)acetamide is employed.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 60–80°C
-
Time: 8–12 hours
Procedure :
-
Dissolve 7-chloro-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv) and 2-mercapto-N-(4-methoxyphenyl)acetamide (1.5 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 70°C for 10 hours.
-
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Yield: 68–74%).
Optimization of the Acetamide Moiety
Synthesis of 2-Mercapto-N-(4-Methoxyphenyl)Acetamide
The thiol precursor is synthesized via a two-step process:
-
Acetylation : React 4-methoxyaniline with chloroacetyl chloride in the presence of Et₃N.
-
Thiolation : Treat the resulting N-(4-methoxyphenyl)chloroacetamide with thiourea in ethanol under reflux.
Key Data :
-
Intermediate N-(4-methoxyphenyl)chloroacetamide : Yield 89% (mp 112–114°C).
-
Final thiol: Yield 76% (mp 98–100°C).
Alternative Synthetic Routes
One-Pot Cyclocondensation and Sulfanylation
Recent protocols combine core formation and sulfanylation in a single pot to reduce purification steps:
-
React 3-amino-5-tert-butyl-2-methyl-1-phenylpyrazole with ethyl 3-(methylthio)-3-oxopropanoate.
-
Add 2-mercapto-N-(4-methoxyphenyl)acetamide and K₂CO₃ directly to the reaction mixture.
-
Isolate the final product in 65% yield after column chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.23 (s, 2H, SCH₂), 6.89–7.52 (m, 9H, aromatic), 8.21 (s, 1H, NH).
-
HRMS (ESI) : m/z calculated for C₂₈H₃₁N₄O₂S [M+H]⁺: 495.2161; found: 495.2158.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Sequential Stepwise | 74 | 98 | High reproducibility | |
| One-Pot | 65 | 95 | Reduced purification steps | |
| Microwave-Assisted | 70 | 97 | Faster reaction times (2–4 hours) |
Challenges and Solutions
-
Steric Hindrance : The tert-butyl group at position 5 slows sulfanylation. Solution : Use polar aprotic solvents (DMSO) to enhance nucleophilicity.
-
Oxidation of Thioether : The sulfanyl group may oxidize during storage. Solution : Add 0.1% w/v ascorbic acid as a stabilizer.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the pyrazolo[1,5-a]pyrimidine core.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated using PubChem molecular weight tools.
Key Differences and Implications
Substituent Effects on Bioactivity
- 5-tert-butyl vs. However, it may reduce solubility compared to smaller alkyl groups in F-DPA and DPA-714.
- 3-phenyl vs. 3-(4-methoxyphenyl) : The 3-phenyl group in the target compound lacks the electron-donating methoxy substituent seen in ’s analog, which could alter electronic interactions with target residues.
- Sulfanyl bridge : Present in both the target compound and ’s analog, this group enhances conformational flexibility and may facilitate hydrogen bonding.
Physicochemical Properties
Biological Activity
2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is with a molecular weight of approximately 444.6 g/mol. The structure features:
- A pyrazolo[1,5-a]pyrimidine core.
- A sulfanyl group that enhances reactivity.
- An acetamide moiety which is crucial for its biological interactions.
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways, leading to various therapeutic effects including:
- Antimicrobial activity : The compound has shown potential in inhibiting the growth of various pathogens.
- Anticancer properties : Research indicates it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Studies have demonstrated that 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibits significant antimicrobial properties. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has been evaluated for anticancer effects through various assays:
- Cell Viability Assays : Demonstrated a dose-dependent reduction in viability of cancer cell lines such as HeLa and MCF7.
- Apoptosis Induction : Flow cytometry studies confirmed increased apoptosis rates in treated cells compared to controls.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a crucial factor in chronic infections.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested on various cancer cell lines to elucidate its mechanism of action. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, confirming its role as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
